Cas no 3490-06-0 (2-(3,4-Dimethoxyphenyl)-N-methylethylamine)

2-(3,4-Dimethoxyphenyl)-N-methylethylamine 化学的及び物理的性質
名前と識別子
-
- N-Methylhomoveratrylamine
- 2-(3,4-Dimethoxyphenyl)-N-methylethylamine
- N-Methyl-2-(3,4-dimethoxyphenyl) ethylamine
- 2-(3,4-Dimethoxyphenyl)-N-methyl ethylamine hydrochloride
- 3,4-Dimethoxy-N-Methylphenethylamine
- 2-(3,4-dimethoxyphenyl)-N-methylethanamine
- 2-(2'-N-BOC-PYRROLE)BENZOIC ACID
- 2-(3,4-dimethoxyphenyl)-N-methyl-1-ethaneamine
- N-methyl-2-(3,4-dimethoxy-phenyl)-ethylamine
- N-methyl-3,4-dimethoxyphenethylamine
- N-methyl-N-(2-(3,4-dimethoxy-phenyl)-ethyl)-amine
- N-Methyl-3,4-dimethoxyphenylethylamine
- N-Methyl homoveratrylamine
- 5H5ZH95EHG
- Benzeneethanamine, 3,4-dimethoxy-N-methyl-
- HNJWKRMESUMDQE-UHFFFAOYSA-N
- [2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amine
- 2-(3,4-DIMETHOXYPHENYL)-N-METHYLETHAN-1-AMINE
- [2-(3,4-dimethoxyphenyl)ethyl]methylamine
- N-methyl-N-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine
- N-methyl-N-(2-(3,4-dime
- MFCD00067696
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylamine #
- VERAPAMIL HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- N-(3,4-dimethoxy-phenylethyl)-N-methyl-amine
- AS-48860
- 3,4-dimethoxyphenylethyl-N-methyl-amine
- N-methyl-N[2-(3,4-dimethoxy-phenyl)-ethyl]-amine
- N-(3,4-DIMETHOXYPHENETHYL)-N-METHYLAMINE
- 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine
- HMS2269O14
- N-methyl-3,4-dimethoxyphenyl ethylamine
- Q27262167
- AKOS000271141
- EC 222-483-9
- NS00003786
- NSC-187772
- BIDD:GT0513
- 3,4-Dimethoxy-N-methylbenzeneethanamine
- 3490-06-0
- N-(3,4-dimethoxyphenylethyl)-N-methylamine
- N-(3,4-dimethoxy-phenylethyl)-N-methylamine
- EN300-20597
- UNII-5H5ZH95EHG
- NCGC00247003-01
- N-(3,4-dimethoxy-phenyl ethyl)-N-methyl amine
- A822460
- [2-(3,4-Dimethoxyphenyl)Ethyl](Methyl)Amine
- SMR000112502
- N-methyl-(2-(3,4-dimethoxyphenyl)ethyl)amine
- AB00666237-06
- W-106700
- N-methyl-homoveratryl amine
- 2-(3,4-dimethoxyphenyl)ethylmethyl-amine
- D2104
- FD10469
- N-Methyl-2-(3,4-dimethoxyphenyl)-ethylamine
- N-methyl-N-[2-(3,4-dimethoxyphenyl)-ethyl]-amine
- N-[2-(3,4-dimethoxyphenyl)-ethyl]-N-methylamine
- SCHEMBL557799
- 3,4-dimethoxyphenylethyl-N-methylamine
- 3,4-Dimethoxy-N-methylbenzenethanamine
- N-methyl-3,4-dimethoxybenzeneethanamine
- 2-(3,4-dimethoxyphenyl)ethylmethylamine
- 2-(3 pound not4-Dimethoxyphenyl)-N-methylethylamine
- NSC187772
- CHEMBL1404381
- EINECS 222-483-9
- N-methyl-homoveratrylamine
- DTXSID70188460
- FT-0667370
- MLS000516034
- N-Methylhomoveratrylamine, 97%
- NSC 187772
- STL373398
- VERAPAMIL HYDROCHLORIDE IMPURITY B (EP IMPURITY)
- DTXCID00110951
- N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine
-
- MDL: MFCD00067696
- インチ: 1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3
- InChIKey: HNJWKRMESUMDQE-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C([H])C(=C1[H])C([H])([H])C([H])([H])N([H])C([H])([H])[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 195.12600
- どういたいしつりょう: 195.126
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 30.5
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.059
- ふってん: 100°C/0.1mmHg(lit.)
- フラッシュポイント: >110 ºC
- 屈折率: 1.533
- PSA: 30.49000
- LogP: 1.85660
- ようかいせい: 未確定
2-(3,4-Dimethoxyphenyl)-N-methylethylamine セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:1760
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- 危険レベル:8
- リスク用語:R36/37/38
- 包装グループ:III
- 包装カテゴリ:III
- セキュリティ用語:8
- 包装等級:III
- 危険レベル:8
2-(3,4-Dimethoxyphenyl)-N-methylethylamine 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-(3,4-Dimethoxyphenyl)-N-methylethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20597-10.0g |
[2-(3,4-dimethoxyphenyl)ethyl](methyl)amine |
3490-06-0 | 95% | 10g |
$372.0 | 2023-05-25 | |
abcr | AB142029-25 g |
2-(3,4-Dimethoxyphenyl)-N-methylethylamine, 95%; . |
3490-06-0 | 95% | 25g |
€114.60 | 2022-06-12 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022110-5g |
2-(3,4-Dimethoxyphenyl)-N-methylethylamine |
3490-06-0 | 95% | 5g |
¥322 | 2024-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-236075-25 g |
N-Methylhomoveratrylamine, |
3490-06-0 | 25g |
¥1,489.00 | 2023-07-10 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | OI949-5g |
2-(3,4-Dimethoxyphenyl)-N-methylethylamine |
3490-06-0 | 95.0%(GC&T) | 5g |
¥409.0 | 2022-05-30 | |
Chemenu | CM117991-10g |
N-Methylhomoveratrylamine |
3490-06-0 | 95% | 10g |
$72 | 2023-01-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D137579-100g |
2-(3,4-Dimethoxyphenyl)-N-methylethylamine |
3490-06-0 | ≥95.0%(GC) | 100g |
¥3089.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D137579-1g |
2-(3,4-Dimethoxyphenyl)-N-methylethylamine |
3490-06-0 | ≥95.0%(GC) | 1g |
¥124.90 | 2023-09-03 | |
abcr | AB142029-25g |
2-(3,4-Dimethoxyphenyl)-N-methylethylamine, 95%; . |
3490-06-0 | 95% | 25g |
€124.90 | 2024-04-17 | |
Enamine | EN300-20597-5g |
[2-(3,4-dimethoxyphenyl)ethyl](methyl)amine |
3490-06-0 | 95% | 5g |
$21.0 | 2023-09-16 |
2-(3,4-Dimethoxyphenyl)-N-methylethylamine 関連文献
-
Kenneth W. Bentley Nat. Prod. Rep. 1998 15 341
-
2. Amine oxidation. Part VI. Metal-ion induced dehydrative cyclisation, reduction, and reductive fragmentation of arylethyldimethylamine N-oxidesJ. R. Lindsay Smith,R. O. C. Norman,A. G. Rowley J. Chem. Soc. Perkin Trans. 1 1972 228
-
3. Amine oxidation. Part V. Reactions of some N-oxides, including heterocyclic-ring formation, with sulphur dioxide, acetic anhydride, and trifluoroacetic anhydrideP. A. Bather,J. R. Lindsay Smith,R. O. C. Norman J. Chem. Soc. C 1971 3060
-
4. A novel synthesis of an ochotensine-type isoquinoline by thermolysisTetsuji Kametani,Tamiko Takahashi,Kunio Ogasawara J. Chem. Soc. Perkin Trans. 1 1973 1464
2-(3,4-Dimethoxyphenyl)-N-methylethylamineに関する追加情報
Introduction to 2-(3,4-Dimethoxyphenyl)-N-methylethylamine (CAS No. 3490-06-0)
2-(3,4-Dimethoxyphenyl)-N-methylethylamine, identified by its Chemical Abstracts Service (CAS) number 3490-06-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a dimethoxyphenyl group and an N-methylethylamine side chain, has garnered attention due to its structural features and potential biological activities. The presence of aromatic rings and amine functionalities makes it a versatile scaffold for further chemical modifications and biological evaluations.
The dimethoxyphenyl moiety is a key structural feature that contributes to the compound's unique electronic and steric properties. This aromatic system can engage in various interactions with biological targets, including hydrogen bonding and π-stacking interactions, which are crucial for drug-receptor binding. The two methoxy groups at the 3 and 4 positions enhance the lipophilicity of the molecule while also influencing its metabolic stability and solubility profile.
The N-methylethylamine side chain provides a basic nitrogen atom that can participate in hydrogen bonding or form ionic interactions with acidic or basic residues in protein targets. This functionality is particularly important in the design of pharmacophores for enzymes and receptors involved in neurotransmitter signaling, inflammation, and other critical biological pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-(3,4-Dimethoxyphenyl)-N-methylethylamine with high precision. These studies suggest that the compound may interact with enzymes such as monoamine oxidases (MAOs) or cytochrome P450 enzymes, which are known to play roles in drug metabolism and neurotransmitter degradation. Such interactions could potentially lead to applications in the treatment of neurological disorders or metabolic diseases.
In addition to its theoretical potential, 2-(3,4-Dimethoxyphenyl)-N-methylethylamine has been explored in several preclinical studies aimed at identifying novel therapeutic agents. For instance, researchers have investigated its effects on MAO inhibition, which could have implications for the treatment of depression or Parkinson's disease. The dimethoxyphenyl group's ability to modulate enzyme activity while maintaining good pharmacokinetic properties makes this compound an attractive candidate for further development.
The synthesis of 2-(3,4-Dimethoxyphenyl)-N-methylethylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on a halogenated dimethoxybenzene precursor followed by amine functionalization. Advances in catalytic methods have improved the efficiency of these synthetic steps, making it more feasible to produce larger quantities of the compound for research purposes.
From a medicinal chemistry perspective, the structural features of 2-(3,4-Dimethoxyphenyl)-N-methylethylamine offer opportunities for derivatization to enhance its biological activity or improve its pharmacokinetic profile. For example, replacing one of the methoxy groups with a hydroxyl group could introduce additional hydrogen bonding capabilities without significantly altering the overall properties of the molecule. Similarly, modifications to the N-methylethylamine side chain could fine-tune its solubility or metabolic stability.
The growing interest in 2-(3,4-Dimethoxyphenyl)-N-methylethylamine is reflected in the increasing number of patents and scientific publications discussing its synthesis and potential applications. Companies specializing in custom synthesis are now offering this compound as part of their catalog for researchers who need high-quality starting materials for their investigations. This accessibility has accelerated the pace of discovery in related fields such as drug discovery and materials science.
The future prospects for 2-(3,4-Dimethoxyphenyl)-N-methylethylamine are promising, particularly as new analytical techniques become available for studying its interactions with biological targets. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into how this compound binds to proteins and enzymes at an atomic level. These structural insights are invaluable for designing next-generation drugs with improved efficacy and reduced side effects.
In conclusion,2-(3,4-Dimethoxyphenyl)-N-methylethylamine (CAS No. 3490-06-0) is a compound with significant potential in pharmaceutical research due to its unique structural features and biological activities. Its continued study will likely lead to new therapeutic applications across multiple disease areas. As research progresses,this molecule will remain a valuable tool for scientists seeking innovative solutions in drug development.
3490-06-0 (2-(3,4-Dimethoxyphenyl)-N-methylethylamine) 関連製品
- 120-20-7(2-(3,4-Dimethoxyphenyl)ethylamine)
- 33543-62-3(2-(3-methoxyphenyl)ethyl(methyl)amine)
- 554-52-9(4-(2-Aminoethyl)-2-methoxyphenol)
- 63-64-9((3,4-Dimethoxybenzyl)methylamine)
- 117428-49-6((E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate)
- 1261677-75-1(2-Bromo-3-(difluoromethyl)naphthalene)
- 1004644-53-4(2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide)
- 2171860-91-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid)
- 1163249-89-5(1-Bromo-3-fluoro-5-(pentyloxy)benzene)
- 199682-74-1(3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde)



